N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride
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Overview
Description
N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride: is a chemical compound with the molecular formula C8H13ClN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a methanesulfonamide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride typically involves the reaction of 3-amino-4-methylbenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amines.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Substituted derivatives of the original compound
Scientific Research Applications
Chemistry: In chemistry, N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of dyes, pigments, and other organic compounds .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. It acts as a probe to investigate the binding sites and mechanisms of various enzymes .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its antimicrobial and anticancer properties, making it a candidate for drug development .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methanesulfonamide group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
- N-(3-Amino-4-fluorophenyl)methanesulfonamide hydrochloride
- N-(3-Amino-4-chlorophenyl)methanesulfonamide hydrochloride
- N-(3-Amino-4-methoxyphenyl)methanesulfonamide hydrochloride
Comparison: N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride is unique due to the presence of a methyl group, which influences its chemical reactivity and biological activity. Compared to its fluorinated or chlorinated analogs, the methyl group provides different steric and electronic effects, leading to variations in its interaction with enzymes and other biological targets .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-6-3-4-7(5-8(6)9)10-13(2,11)12;/h3-5,10H,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXNZZYJHADDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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